molecular formula C13H17N5O3S B7159230 N-ethyl-1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)pyrrolidine-3-sulfonamide

N-ethyl-1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)pyrrolidine-3-sulfonamide

Cat. No.: B7159230
M. Wt: 323.37 g/mol
InChI Key: WQAKLCAKXLFTJW-UHFFFAOYSA-N
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Description

N-ethyl-1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)pyrrolidine-3-sulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core fused with a pyrrolidine and sulfonamide group, makes it a subject of interest for researchers in various fields.

Properties

IUPAC Name

N-ethyl-1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)pyrrolidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-2-16-22(20,21)10-4-7-17(9-10)13(19)11-8-15-18-6-3-5-14-12(11)18/h3,5-6,8,10,16H,2,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAKLCAKXLFTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)pyrrolidine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of aminopyrazoles with various electrophiles such as enaminonitriles, enaminones, or 1,3-diketones . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Mechanism of Action

The mechanism of action of N-ethyl-1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play crucial roles in cell cycle regulation and signal transduction . By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell proliferation and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)pyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a multi-target inhibitor makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

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